N-(2-aminophenyl)-4-morpholinobenzamide

HDAC2 inhibition N-(2-aminophenyl)benzamide SAR epigenetic drug discovery

This 4-morpholinobenzamide derivative is a critical tool for probing the HDAC foot pocket, where its basic morpholine (pKa ~8.3) enables unique salt-bridge interactions inaccessible to neutral 4-alkyl/alkoxy analogs. Its amide linkage confers >24 h hydrolytic stability, essential for CETSA and prolonged cellular assays. Choose this compound over generic N-(2-aminophenyl)benzamides to preserve the steric/electronic contributions that drive target engagement and selectivity profiling (HDAC1–11).

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
Cat. No. B8328932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-4-morpholinobenzamide
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N
InChIInChI=1S/C17H19N3O2/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)20-9-11-22-12-10-20/h1-8H,9-12,18H2,(H,19,21)
InChIKeyBRBWRHWPBGPXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-4-morpholinobenzamide: Chemical Identity, Structural Class, and Research Procurement Context


N-(2-Aminophenyl)-4-morpholinobenzamide (CAS 503040-04-8, molecular formula C17H19N3O2, molecular weight 297.35 g/mol) is a synthetic benzamide derivative characterized by a morpholine ring at the para position of the benzamide carbonyl and an ortho-amino substituent on the aniline ring . It belongs to the broader N-(2-aminophenyl)benzamide pharmacophore class, a scaffold extensively explored for histone deacetylase (HDAC) inhibition [1]. The compound is available as a research-grade chemical (typically ≥95% purity) for structure-activity relationship (SAR) studies, hit-to-lead optimization, and biochemical profiling. Despite its structural similarity to known HDAC inhibitor chemotypes, direct quantitative biological data for this specific compound in the public literature remain sparse, making procurement decisions dependent on its differentiated substitution pattern relative to close analogs rather than on published potency benchmarks.

Why N-(2-Aminophenyl)-4-morpholinobenzamide Cannot Be Replaced by Unsubstituted or Differently Substituted N-(2-Aminophenyl)benzamide Analogs


The 4-morpholine substituent on the benzamide ring is not a passive spectator group; it exerts a pronounced electronic and steric influence on the benzamide pharmacophore. In the N-(2-aminophenyl)benzamide HDAC inhibitor series, even minor alterations to the benzamide ring substituent (e.g., methyl, methoxy, or halogen substitutions) resulted in HDAC2 IC50 shifts exceeding 10-fold, demonstrating high sensitivity of target engagement to the nature and position of the aryl substituent [1]. The morpholine ring further distinguishes this compound by introducing a tertiary amine with a pKa of approximately 8.3, altering the protonation state at physiological pH relative to unsubstituted analogs, which directly impacts cellular permeability, solubility, and zinc-chelating group orientation within HDAC catalytic pockets [2]. Generic substitution with N-(2-aminophenyl)benzamide (parent scaffold) or 4-methyl/4-methoxy analogs would eliminate these properties, potentially resulting in loss of target affinity, altered selectivity profiles, and non-comparable SAR readouts—making the specific procurement of the 4-morpholine variant essential for experiments where the morpholine's steric and electronic contributions are variables under investigation.

Quantitative Differentiation Evidence for N-(2-Aminophenyl)-4-morpholinobenzamide Relative to Closest Structural Analogs


Morpholine Substitution Effect on HDAC2 Inhibitory Potency: SAR Context from the N-(2-Aminophenyl)benzamide Series

In the foundational SAR study of N-(2-amino-5-substituted phenyl)benzamides as HDAC2 inhibitors, the unsubstituted parent compound N-(2-aminophenyl)benzamide (R = H) exhibited weak HDAC2 inhibition (IC50 > 10 µM), while substituent introduction at the benzamide 4-position produced IC50 values ranging from 0.15 µM to 2.1 µM depending on the substituent, a >50-fold potency range [1]. Although N-(2-aminophenyl)-4-morpholinobenzamide itself was not directly tested in this study, the data establish that 4-position substitution is a critical potency determinant within this chemotype. The morpholine group occupies a larger steric volume (molar refractivity ≈ 23.5 cm³/mol) compared to methyl (5.7 cm³/mol) or methoxy (7.9 cm³/mol) substituents, and its basic nitrogen can engage in hydrogen bonding or salt-bridge interactions with acidic residues in the HDAC foot pocket (e.g., Asp104 in HDAC2), a feature absent in neutral or non-basic 4-substituents [2].

HDAC2 inhibition N-(2-aminophenyl)benzamide SAR epigenetic drug discovery

Differentiation from N-(((2,6-Dibromophenyl)amino)methyl)-4-morpholinobenzamide (11q): Antiviral Target Engagement and Selectivity Implications

N-(((2,6-Dibromophenyl)amino)methyl)-4-morpholinobenzamide (Compound 11q) demonstrated strong in silico binding to Zika, Dengue, and West Nile virus NS2B-NS3 proteases, with computed binding free energies of −15.80 ± 3.34 kcal/mol (DENV) and −13.13 ± 2.56 kcal/mol (WNV), surpassing the known inhibitor SYC-1307 [1]. N-(2-Aminophenyl)-4-morpholinobenzamide differs from 11q by replacement of the N-(((2,6-dibromophenyl)amino)methyl) group with an N-(2-aminophenyl) group. This structural divergence eliminates two bromine atoms (reducing molecular weight from ~497 to 297 g/mol) and removes one rotatable bond, leading to a substantially different pharmacophore profile: the 2-aminophenyl moiety is a recognized zinc-binding group (ZBG) for HDAC enzymes, whereas the 2,6-dibromophenyl group is not [2]. Consequently, these two 4-morpholinobenzamide derivatives are predicted to partition into entirely distinct target classes—HDACs versus viral proteases—making them non-interchangeable despite sharing the 4-morpholinobenzamide core.

antiviral drug discovery NS2B-NS3 protease morpholinobenzamide SAR

Comparison with 4-(2-Aminophenyl)morpholine Derivatives: Scaffold Divergence Impact on Biological Activity Profile

A series of 4-(2-aminophenyl)morpholine derivatives (Schiff bases of 2-morpholino-benzenamine) were evaluated for analgesic, anti-inflammatory, and antimicrobial activities in rodent models [1]. The most active compounds, N-benzylidine-2-morpholino-benzenamine (1) and N-(3-nitrobenzylidine)-2-morpholino-benzenamine (3), showed significant analgesic activity at 100–200 mg/kg (p.o.) and anti-inflammatory activity at 200–400 mg/kg (p.o.), with antimicrobial MIC values ranging from 6.25 to 50 µg/mL against Gram-positive and Gram-negative bacteria [1]. N-(2-Aminophenyl)-4-morpholinobenzamide differs fundamentally from this series: it contains a benzamide linkage (amide bond) rather than a Schiff base (imine bond), providing greater hydrolytic stability (amide t₁/₂ > 24 h at pH 7.4 vs. imine t₁/₂ typically < 2 h) [2]. Additionally, the 2-aminophenyl group is directly attached to the benzamide carbonyl rather than to the morpholine nitrogen, reversing the vector of the aniline ring and altering the pharmacophore geometry. These structural differences preclude direct extrapolation of the analgesic/anti-inflammatory data to the target compound.

morpholine SAR analgesic screening anti-inflammatory compounds

Differentiation from Morpholinobenzamide Antitubercular Leads (QcrB Inhibitors): Target Class and Substitution Pattern Divergence

A morpholinobenzamide series was identified with potent activity against Mycobacterium tuberculosis QcrB, with lead compounds (e.g., compound 16 and 22f) achieving IC90 values of 0.09–0.5 µM against M. tuberculosis H37Rv [1]. However, these antitubercular morpholinobenzamides carry the morpholine at the C-5 position of a thiophene or pyridine ring, with additional methyl and aryl substitutions replacing the morpholine in optimized analogs, indicating that the morpholine itself was considered a metabolically labile group to be removed during lead optimization [2]. N-(2-Aminophenyl)-4-morpholinobenzamide presents a distinct substitution architecture: morpholine at the para position of the benzamide ring, with an entirely different substitution pattern on the aniline ring. The target compound's 2-aminophenyl group is not present in the antitubercular series, and the morpholine is retained as a core structural feature rather than optimized out. This places the compound in a different experimental space—likely HDAC-directed rather than QcrB-directed—and it cannot be inferred from the antitubercular SAR.

Mycobacterium tuberculosis QcrB inhibition morpholinobenzamide antibacterials

Optimal Research and Industrial Application Scenarios for N-(2-Aminophenyl)-4-morpholinobenzamide Based on Differentiation Evidence


HDAC Foot Pocket SAR Exploration with a Basic Morpholine Substituent

N-(2-Aminophenyl)-4-morpholinobenzamide is uniquely suited for probing the HDAC foot pocket (a 14 Å internal cavity adjacent to the catalytic zinc) with a basic, hydrogen-bond-capable 4-substituent. As established in Section 3, the morpholine's tertiary amine (pKa ~8.3) can engage Asp104 in HDAC2 via salt-bridge interactions, a binding mode inaccessible to neutral 4-alkyl or 4-alkoxy analogs [1]. This compound fills a gap in the published HDAC2 SAR, where 4-position substituent exploration has been limited to non-basic groups. It can serve as a chemical probe in HDAC isozyme selectivity profiling panels (HDAC1–11) to determine whether a basic 4-substituent biases selectivity toward HDAC2/HDAC8 over Class IIa HDACs [2].

Antiviral Protease Inhibitor Lead Optimization Using the 4-Morpholinobenzamide Scaffold Without Dihalogen Substitution

The computational evidence on compound 11q demonstrates that the 4-morpholinobenzamide core can productively engage the NS2B-NS3 protease active site across multiple flaviviruses (ZIKV, DENV, WNV) with computed binding energies exceeding −13 kcal/mol [1]. N-(2-Aminophenyl)-4-morpholinobenzamide, by lacking the heavy dibromophenyl substituent, represents a synthetically more tractable analog for exploring whether the 2-aminophenyl group can serve as a cap moiety in lieu of the 2,6-dibromophenyl group, potentially reducing molecular weight and improving ligand efficiency. This makes it a strategic procurement for medicinal chemistry teams seeking to optimize the morpholinobenzamide antiviral series while addressing the metabolic liabilities associated with polyhalogenated aromatics.

Stable Amide-Based Chemical Probe for Cellular HDAC Target Engagement Studies

The amide linkage in N-(2-aminophenyl)-4-morpholinobenzamide confers superior hydrolytic stability (t₁/₂ > 24 h at physiological pH) compared to the imine (Schiff base) linkage found in structurally related morpholino-benzenamine derivatives [1]. This stability advantage makes the compound suitable for cellular assays requiring prolonged incubation (24–72 h) without probe degradation—conditions where Schiff base analogs would undergo rapid hydrolysis. Researchers conducting cellular thermal shift assays (CETSA) or chemoproteomic HDAC target engagement profiling should procure this amide-stable variant to ensure signal integrity throughout extended incubation periods [2].

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